molecular formula C10H7NO3 B8809876 6-Methoxyquinoline-5,8-dione CAS No. 54232-20-1

6-Methoxyquinoline-5,8-dione

Cat. No. B8809876
CAS RN: 54232-20-1
M. Wt: 189.17 g/mol
InChI Key: AQEXJGOBLPCFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04492704

Procedure details

Six grams of 6-methoxyquinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol and 9 g of cerium chloride were added. After the reaction was stirred, 3.3 g of aniline were added. The reaction mixture was refluxed for several hours, then it was stirred overnight at room temperature. The ethanol was evaporated to dryness and partitioned between chloroform and an aqueous sodium chloride solution. The chloroform layer was washed with an aqueous sodium chloride solution, dried with sodium sulfate, and then evaporated. The product was crystallized from absolute ethanol and weighed 3 g (16% yield). It had a melting point of about 182°-184° and the mass spectrum indicated the expected molecular ion at m/e=250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[C:4](=[O:14])[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:10]=2[C:11](=[O:13])[CH:12]=1.[Cl-].[Ce+3].[Cl-].[Cl-].[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(O)C>[NH:19]([C:3]1[C:4](=[O:14])[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:10]=2[C:11](=[O:13])[CH:12]=1)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(C=2C=CC=NC2C(C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
[Cl-].[Ce+3].[Cl-].[Cl-]
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
NC1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After the reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for several hours
STIRRING
Type
STIRRING
Details
it was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was crystallized from absolute ethanol

Outcomes

Product
Name
Type
Smiles
N(C1=CC=CC=C1)C=1C(C=2C=CC=NC2C(C1)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.